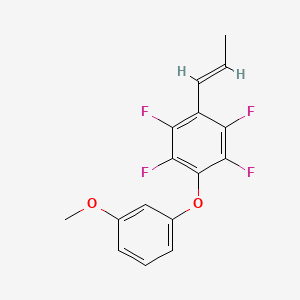
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PFBT and is widely used in the field of materials science and organic chemistry. PFBT is a highly fluorinated compound that possesses excellent thermal and chemical stability, making it an ideal candidate for various applications in research.
Mécanisme D'action
The mechanism of action of PFBT is not fully understood, but it is believed to interact with various biological molecules such as proteins and enzymes. PFBT has been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. PFBT has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
PFBT has several advantages for use in lab experiments. It is highly stable and does not degrade under harsh conditions, making it an ideal candidate for various experiments. PFBT is also highly soluble in various solvents, making it easy to handle and manipulate in the lab. However, PFBT is also highly fluorinated, which can make it difficult to analyze using certain analytical techniques.
Orientations Futures
There are several future directions for the research and development of PFBT. One potential area of research is the development of novel materials and devices using PFBT as a building block. PFBT could also be used in the development of new sensors and analytical techniques for the detection of various chemicals and gases. Another area of research is the potential therapeutic applications of PFBT, particularly in the treatment of cancer and inflammatory conditions.
Conclusion:
In conclusion, 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been extensively researched for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. PFBT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the research and development of PFBT, and it is likely to continue to be an important compound in scientific research for years to come.
Méthodes De Synthèse
The synthesis of PFBT can be achieved through a multi-step process that involves the reaction of various chemical reagents. The most common method involves the reaction of 2,3,4,5,6-pentafluorophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-2-propene to produce PFBT.
Applications De Recherche Scientifique
PFBT has been extensively researched for its potential applications in various fields of science. It has been used as a building block for the synthesis of novel materials such as polymers, liquid crystals, and organic semiconductors. PFBT has also been used in the development of sensors for the detection of various chemicals and gases. Its unique properties make it an ideal candidate for the development of high-performance materials for various applications.
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMOKKDJUXNCI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
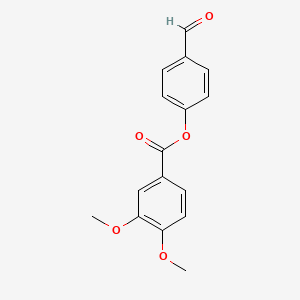
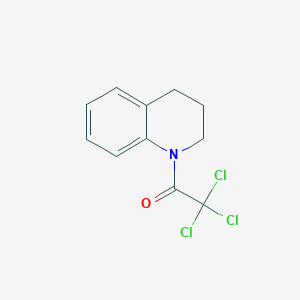
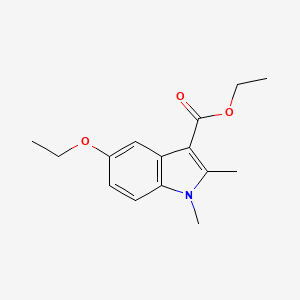
![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
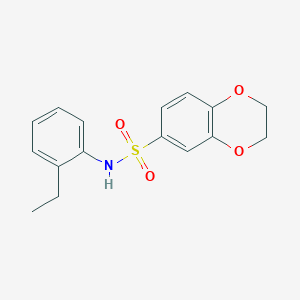
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)